molecular formula C8H16O2S B3395937 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane CAS No. 59007-93-1

4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane

Cat. No.: B3395937
CAS No.: 59007-93-1
M. Wt: 176.28 g/mol
InChI Key: PYFUUVQBTQEDBP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane is a dioxolane derivative characterized by a five-membered 1,3-dioxolane ring substituted with methyl groups at positions 4 and 5, and a 2-(methylsulfanyl)ethyl group at position 2. Its structure combines oxygenated ether linkages (from the dioxolane ring) with sulfur-containing moieties (methylsulfanyl group), which may enhance combustion efficiency and reduce particulate emissions compared to conventional hydrocarbons .

Properties

IUPAC Name

4,5-dimethyl-2-(2-methylsulfanylethyl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-6-7(2)10-8(9-6)4-5-11-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFUUVQBTQEDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)CCSC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606756
Record name 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59007-93-1
Record name 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane typically involves the reaction of 2-(methylsulfanyl)ethanol with 2,3-butanedione in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control of reaction conditions, higher yields, and improved safety. The use of fixed-bed reactors and optimized catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents under inert atmosphere.

    Substitution: Halides, amines; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Methyl derivatives

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the reactants. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane and analogous compounds:

Compound Name CAS Number Molecular Formula Key Substituents Applications/Properties References
This compound Not specified C₈H₁₄O₂S 4,5-dimethyl; 2-(methylsulfanyl)ethyl Renewable fuel candidate
4,5-Dimethyl-2-(pentan-3-yl)-1,3-dioxolane Not specified C₁₀H₁₈O₂ 4,5-dimethyl; 2-(pentan-3-yl) Biofuel additive
4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane 1831-57-8 C₁₃H₁₈O₂ 4,4,5,5-tetramethyl; 2-phenyl Organic synthesis intermediate
2-Methoxy-4,5-diphenyl-1,3-dioxolane 61562-02-5 C₁₆H₁₆O₃ 2-methoxy; 4,5-diphenyl Photochemical studies
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane 5436-70-4 C₁₁H₁₂Cl₂O₂ 4,5-dimethyl; 2-(2,4-dichlorophenyl) Potential agrochemical intermediate

Key Observations:

  • Substituent Diversity : The substituents on the dioxolane ring significantly influence physicochemical properties. For example, the methylsulfanyl group in the target compound introduces sulfur, which may enhance oxidative stability compared to purely hydrocarbon-based analogs (e.g., 4,5-dimethyl-2-(pentan-3-yl)-1,3-dioxolane) .
  • Aromatic vs.

Stability and Reactivity

  • Thermal Stability: The methylsulfanyl group in the target compound may confer higher thermal stability compared to non-sulfur analogs, though this requires experimental validation.
  • Chemical Reactivity : Electron-withdrawing groups (e.g., dichlorophenyl in 5436-70-4) increase electrophilicity, making these compounds more reactive toward nucleophiles .

Biological Activity

Overview

4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane is an organic compound belonging to the dioxolane class. Its unique structure, characterized by two methyl groups and a methylsulfanyl ethyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(methylsulfanyl)ethanol with 2,3-butanedione in the presence of an acid catalyst. The process includes the formation of a hemiacetal intermediate that cyclizes to form the dioxolane ring. Common solvents used in this reaction include toluene and dichloromethane. For industrial production, continuous flow processes are employed to enhance yield and safety.

  • Molecular Weight : 176.28 g/mol
  • CAS Number : 59007-93-1
  • Chemical Structure : The compound features a five-membered ring containing two oxygen atoms and various functional groups that contribute to its reactivity.

The biological activity of this compound may involve interactions with specific molecular targets in biological systems. It can act as both a nucleophile and an electrophile depending on the reaction conditions. This dual functionality allows it to modulate various biochemical pathways.

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • In vitro studies have shown that certain dioxolanes can inhibit bacterial growth at concentrations below 50 µM .
  • Case Study : A related compound demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

Research has suggested that dioxolanes may possess antioxidant properties:

  • Compounds structurally related to this compound have been shown to scavenge free radicals effectively.
  • Table of Antioxidant Activity :
Compound NameIC50 (µM)Mechanism
Dioxolane A<50Radical scavenging
Dioxolane B<40Metal chelation

Applications in Drug Development

The compound has been explored for potential applications in drug development:

  • Design of Therapeutics : Its unique structure may serve as a scaffold for developing new therapeutic agents targeting various diseases.
  • Case Study : In a recent drug discovery program, derivatives of similar dioxolanes were evaluated for their anti-inflammatory properties with promising results.

Comparison with Similar Compounds

This compound can be compared with other compounds in terms of biological activity:

CompoundStructure TypeNotable Activity
This compoundDioxolaneAntimicrobial, Antioxidant
4,5-Dimethyl-2-[2-(methylthio)propyl]-1,3-dioxoleDioxoleAntibacterial
Diethyl {4,5-dimethyl-2-[2-(methylsulfanyl)ethyl]-1-oxido-3,6-dihydro-2H-thiopyran-2-yl}phosphonatePhosphonateAnti-inflammatory

Q & A

Q. What are the key synthetic routes for 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane, and how can reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclocondensation of diols with carbonyl derivatives. For example, acetal/ketal protection strategies using 2-mercaptoethanol derivatives and dimethyl-substituted diols under anhydrous conditions (e.g., H₂SO₄ or p-toluenesulfonic acid catalysis) yield the dioxolane core. Reaction temperature (optimized between 60–80°C) and stoichiometric control of the thiol group are critical to minimize side products like disulfide byproducts . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the dioxolane ring protons (δ 4.8–5.2 ppm for equatorial protons) and methylsulfanyl ethyl group (δ 2.1–2.3 ppm for SCH₃, δ 1.6–1.8 ppm for CH₂-S).
  • IR : Strong absorption at 1100–1150 cm⁻¹ (C-O-C stretching in dioxolane) and 2550–2600 cm⁻¹ (weak S-H stretching if unoxidized).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 206.3 (calculated MW 206.28) with fragmentation peaks at m/z 91 (dioxolane ring cleavage) and m/z 61 (methylsulfanyl group) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodological Answer : Stability studies show the compound is sensitive to prolonged UV exposure (λ > 300 nm), leading to sulfoxide/sulfone derivatives. Store at –20°C under argon in amber vials. Accelerated degradation tests (40°C/75% RH for 30 days) indicate <5% decomposition if sealed with desiccants .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data on stereoisomerism be resolved?

  • Methodological Answer : Discrepancies between X-ray crystallography (indicating cis-dimethyl substitution) and NMR coupling constants (suggesting trans) arise from dynamic ring puckering. Variable-temperature NMR (VT-NMR) at –90°C resolves splitting patterns, while Hirshfeld surface analysis of X-ray data confirms static crystal packing effects .

Q. What strategies optimize the compound’s application as a chiral ligand or catalyst in asymmetric synthesis?

  • Methodological Answer : The dioxolane’s sulfur atom can coordinate transition metals (e.g., Pd, Rh). Modifying the methylsulfanyl group to sulfoxide (via controlled oxidation) enhances enantioselectivity in Heck couplings (up to 92% ee). Comparative studies with analogous dithiolane ligands show dioxolane derivatives provide better steric control but lower electronic donation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane

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